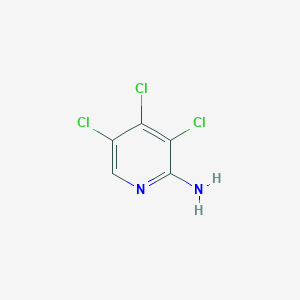

3,4,5-Trichloropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSNIHZGJLDIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472825 | |

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55933-91-0 | |

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4,5-Trichloropyridin-2-amine (CAS: 55933-91-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide combines existing information with inferred knowledge from structurally related molecules to present a thorough resource covering its properties, potential synthesis, and hypothetical biological evaluation protocols.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 55933-91-0 | |

| Molecular Formula | C₅H₃Cl₃N₂ | [2] |

| Molecular Weight | 197.45 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Moderately soluble in water, soluble in ethanol and methanol | [4] |

| Predicted XlogP | 2.4 | [2] |

| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | [2] |

| SMILES | C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | [2] |

Synthesis and Reaction Mechanisms

A specific, detailed synthesis protocol for this compound is not explicitly described in publicly accessible literature. However, a known route to various polychlorinated 2-aminopyridines starts from 2-amino-4-chloropyridine, suggesting a plausible synthetic pathway.[5] The proposed synthesis involves the direct chlorination of a suitable aminopyridine precursor.

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via chlorination of an aminopyridine precursor.

Materials:

-

2-Aminopyridine (or a suitable chlorinated aminopyridine precursor)

-

Hydrochloric acid (HCl)

-

Sodium hypochlorite (NaClO) solution

-

Dichloroethane

-

Sodium hydroxide (NaOH) for pH adjustment

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the starting aminopyridine in a suitable solvent.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of sodium hypochlorite while maintaining the temperature. Following the addition, add concentrated hydrochloric acid dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, neutralize the mixture by careful addition of a sodium hydroxide solution to the desired pH.

-

Extraction: Extract the aqueous layer with dichloroethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity and metabolic stability.[6][7] Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[8][9][10]

Proposed Experimental Protocols for Biological Evaluation

Given the lack of specific biological data, the following are detailed, standardized protocols that can be employed for an initial biological screening of this compound.

Antimicrobial Activity Screening

Objective: To determine the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) and Broth (MHB)

-

Sabouraud Dextrose Agar (SDA) and Broth (SDB)

-

Sterile filter paper discs

-

96-well microtiter plates

-

Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Spectrophotometer

Protocol 1: Disc Diffusion Assay (Qualitative Screening)

-

Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the inoculum onto the surface of MHA or SDA plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound dissolved in DMSO. Place the discs on the inoculated plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Result Analysis: Measure the diameter of the zone of inhibition around each disc.

Protocol 2: Broth Microdilution Assay (Quantitative Screening - MIC Determination)

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB or SDB in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include positive controls (microorganism with standard drug), negative controls (broth only), and vehicle controls (microorganism with DMSO).

-

Incubation: Incubate the plates under the same conditions as the disc diffusion assay.

-

Result Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

References

- 1. spectrabase.com [spectrabase.com]

- 2. PubChemLite - this compound (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:55933-91-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. spectrabase.com [spectrabase.com]

- 5. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journaljpri.com [journaljpri.com]

- 10. mdpi.com [mdpi.com]

3,4,5-Trichloropyridin-2-amine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloropyridin-2-amine is a halogenated aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. The unique electronic properties conferred by the pyridine ring, combined with the modulation of reactivity and lipophilicity by the chlorine and amine substituents, make this scaffold a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of its molecular properties, a representative synthesis protocol, and a visualization of its chemical structure.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |

| Molecular Weight | 197.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 55933-91-0 | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the relative positions of the substituents on the pyridine ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be conceptualized based on established methods for the amination of polychlorinated pyridines. The following protocol is a generalized procedure that would require optimization for this specific substrate.

Representative Synthesis of this compound from a Precursor

This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing amine functionalities to activated aromatic rings.

Workflow Diagram

Materials:

-

Pentachloropyridine or 2,3,4,5-tetrachloropyridine (precursor)

-

Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, dissolve the chlorinated pyridine precursor in the chosen aprotic polar solvent.

-

Addition of Aminating Agent: Add an excess of the ammonia source to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent.

-

Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Development

Aminopyridines are a privileged scaffold in medicinal chemistry.[3] The presence of multiple chlorine atoms on the pyridine ring of this compound offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The chloro-substituents increase lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets of target proteins.[4]

-

Metabolic Stability: The presence of chlorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

-

Synthetic Handle: The remaining C-H bond and the amino group serve as points for further functionalization to explore structure-activity relationships (SAR). The reactivity of the amino group allows for the formation of amides, sulfonamides, and other derivatives, while the pyridine nitrogen can be involved in hydrogen bonding with biological targets.[5]

This compound can be considered a valuable starting material for the synthesis of more complex molecules with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. The specific biological activities would be determined by the further modifications made to this core structure.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. 2-AMINO-3,4,5-TRICHLOROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Data for 2-amino-3,4,5-trichloropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,4,5-trichloropyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an overview of the expected spectroscopic data for 2-amino-3,4,5-trichloropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Note on Data Availability: Publicly available, detailed experimental spectroscopic data for 2-amino-3,4,5-trichloropyridine is limited. While some databases indicate the existence of spectra, they are often not fully accessible. Commercial suppliers of this compound do not consistently provide analytical data. Therefore, this guide will also discuss the anticipated spectral characteristics based on the compound's structure and by drawing comparisons with structurally similar molecules.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-amino-3,4,5-trichloropyridine, with its aromatic ring, amino group, and chlorine substituents, dictates its characteristic spectroscopic signatures.

Chemical Structure:

-

Formula: C₅H₃Cl₃N₂

-

IUPAC Name: 3,4,5-Trichloropyridin-2-amine

-

CAS Number: 55933-91-0

Spectroscopic Data Summary

Due to the limited availability of specific experimental data, the following tables summarize the expected and, where available, reported spectroscopic information for 2-amino-3,4,5-trichloropyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the lone aromatic proton and a broad singlet for the amino protons. The exact chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating amino group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | ~7.5-8.0 | Singlet | The precise shift is dependent on the solvent and concentration. |

| -NH₂ | Variable (broad) | Singlet | The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached heteroatoms (N and Cl).

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 | ~150-160 | Carbon bearing the amino group. |

| C-3 | ~120-130 | Chlorinated carbon. |

| C-4 | ~135-145 | Chlorinated carbon. |

| C-5 | ~125-135 | Chlorinated carbon. |

| C-6 | ~140-150 | Aromatic CH. |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretches of the amino group, C-N stretching, and C-Cl stretching, as well as aromatic C-C and C-H vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium-Strong, often two bands (symmetric and asymmetric) |

| C=C, C=N Stretch (Aromatic Ring) | 1400-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| Parameter | Expected Value | Notes |

| Molecular Weight | 195.94 g/mol | |

| Major Fragments | Loss of Cl, HCN | The fragmentation pattern would need to be determined experimentally. |

| Isotopic Pattern | A complex pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. | The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of three chlorine atoms. |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid compound like 2-amino-3,4,5-trichloropyridine would generally follow standard laboratory procedures.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Use a mass spectrometer capable of the chosen ionization technique (e.g., GC-MS for EI, LC-MS for ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-amino-3,4,5-trichloropyridine.

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trichloropyridin-2-amine

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4,5-Trichloropyridin-2-amine was not located in the available resources. The following guide is compiled from data on structurally similar compounds, such as other trichloropyridine isomers and related chlorinated pyridine derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and assume it possesses similar hazards to these related compounds. It is imperative to consult a certified safety professional and the supplier-specific SDS upon acquisition of this chemical.

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its safe handling and storage. The data presented below is based on available information for "2-Amino-3,4,5-trichloropyridine," which is an alias for the target compound.

| Property | Value | Reference |

| Appearance | White crystals | |

| Molecular Formula | C5H3Cl3N2 | |

| Molecular Weight | 197.45 g/mol | |

| Density | 1.635 g/cm³ | |

| Melting Point | 73-77 °C | |

| Boiling Point | 272.683 °C at 760 mmHg | |

| Flash Point | 118.715 °C | |

| Solubility | No specific data found. Assumed to be slightly soluble in water and soluble in many organic solvents, similar to other trichloropyridines. | - |

| Stability | Stable under normal conditions. May decompose if heated. | - |

Hazard Identification and Classification

Based on data for analogous compounds, this compound should be considered a hazardous substance. The GHS hazard statements for a closely related isomer, 4-Amino-2,3,5-trichloropyridine, are provided below and should be considered as potential hazards.

| Hazard Class | GHS Hazard Statement | Reference |

| Acute Toxicity (Oral) |

A Technical Guide to Sourcing 3,4,5-Trichloropyridin-2-amine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists seeking to procure 3,4,5-Trichloropyridin-2-amine (CAS No. 55933-91-0) for research and development purposes. This document provides a comparative overview of commercial suppliers, representative experimental protocols for the application of similar aminopyridine compounds, and a logical workflow for the procurement of research chemicals.

Commercial Suppliers of this compound

The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended to facilitate a comparative analysis for the procurement of this compound for research use.

| Supplier | Purity | Available Quantities | Additional Information |

| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g[1] | Product number: CB78331. Provides basic product details and contact information for sales.[1] |

| BLD Pharm | Not Specified | Inquire for details | Product for research use only. Storage conditions: 2-8°C under an inert atmosphere.[2] |

| Parchem | Not Specified | Bulk quantities may be available upon request[3] | Lists the compound as a specialty chemical and provides a means to request a quote.[3] |

| Sincere-Chem | Not Specified | Inquire for details | Promotes one-stop purchasing service for a wide range of chemical products.[4] |

| Chemdad | Not Specified | Inquire for details | Provides predicted chemical properties and safety information (RIDADR: UN2811).[5] |

Experimental Protocols

Representative Protocol 1: Suzuki-Miyaura Cross-Coupling of a Chloropyridine Amine

This protocol is a general method for the palladium-catalyzed cross-coupling of a chloropyridine amine with an arylboronic acid, a common transformation in drug discovery to form C-C bonds.[6][7][8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)[6]

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Degassed 1,4-dioxane/water (4:1 mixture)

-

Standard Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[6]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

Representative Protocol 2: N-Acylation of a 2-Aminopyridine Derivative

This protocol describes a general procedure for the N-acylation of a 2-aminopyridine, a fundamental reaction for the synthesis of amides.[9]

Materials:

-

This compound (1.0 equiv)

-

Acetic anhydride (1.2 equiv)

-

Ether

-

Round-bottomed flask

Procedure:

-

In a 50 mL round-bottomed flask, combine this compound (1 mmol) and acetic anhydride (1.2 mmol).

-

Stir the mixture at room temperature. The reaction can be conducted without a solvent.[9]

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, dissolve the mixture in ether (5 mL).

-

Allow the solution to stand at room temperature for a period to facilitate precipitation of the product.

-

Isolate the N-acylated product by filtration and wash with a small amount of cold ether.

-

The product can be further purified by recrystallization if necessary.

Workflow for Procurement of Research Chemicals

The following diagram illustrates a logical workflow for the sourcing and procurement of research chemicals, such as this compound. This process ensures that all necessary steps, from initial identification to final inventory, are followed in a systematic manner.

Caption: A logical workflow for the procurement of research chemicals.

References

- 1. This compound - CAS:55933-91-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. 55933-91-0|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 2-AMINO-3,4,5-TRICHLOROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

Electron Density Distribution in Trichlorinated Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron density distribution in trichlorinated aminopyridines. The introduction of both electron-withdrawing chlorine atoms and an electron-donating amino group onto the pyridine ring creates a complex electronic environment crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design. This document summarizes key quantitative data from computational studies on related chlorinated aminopyridines, details relevant experimental and theoretical protocols, and visualizes the underlying principles of electronic effects and analytical workflows.

Core Concepts: Substituent Effects on the Pyridine Ring

The electron density distribution in a substituted pyridine ring is primarily governed by the interplay of inductive and resonance effects of the substituents.

-

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density on the pyridine ring, particularly at the ortho and para positions, through a +R (resonance) effect. It also exerts a -I (inductive) effect, but the resonance effect is typically dominant.

-

Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus exhibits a strong -I effect, withdrawing electron density from the ring and making it more electron-deficient. It also has a weak +R effect due to its lone pairs, but the inductive effect is significantly stronger.

In trichlorinated aminopyridines, the three chlorine atoms collectively exert a powerful electron-withdrawing effect, which significantly modulates the electron-donating character of the amino group. The precise distribution of electron density depends on the relative positions of all four substituents.

Quantitative Analysis of Electron Density

While specific computational data for trichlorinated aminopyridines is scarce in publicly available literature, we can infer the electron density distribution by examining studies on mono- and di-chlorinated aminopyridines. The following tables summarize Mulliken atomic charges and Natural Bond Orbital (NBO) analysis data from computational studies on these related compounds. These values provide a quantitative measure of the electron density on each atom.

Table 1: Mulliken Atomic Charges for Chlorinated Aminopyridines

| Compound | Atom | Mulliken Charge (e) | Computational Method |

| 2-Amino-5-chloropyridine | N1 (ring) | -0.632 | DFT/B3LYP/6-311++G(d,p) |

| C2 | 0.297 | DFT/B3LYP/6-311++G(d,p) | |

| C3 | -0.323 | DFT/B3LYP/6-311++G(d,p) | |

| C4 | 0.089 | DFT/B3LYP/6-311++G(d,p) | |

| C5 | -0.043 | DFT/B3LYP/6-311++G(d,p) | |

| C6 | -0.198 | DFT/B3LYP/6-311++G(d,p) | |

| Cl | 0.038 | DFT/B3LYP/6-311++G(d,p) | |

| N (amino) | -0.835 | DFT/B3LYP/6-311++G(d,p) | |

| 4-Amino-3,5-dichloropyridine | N1 (ring) | -0.521 | DFT/B3LYP/6-31G(d,p) |

| C2 | 0.158 | DFT/B3LYP/6-31G(d,p) | |

| C3 | -0.089 | DFT/B3LYP/6-31G(d,p) | |

| C4 | 0.165 | DFT/B3LYP/6-31G(d,p) | |

| C5 | -0.089 | DFT/B3LYP/6-31G(d,p) | |

| C6 | 0.158 | DFT/B3LYP/6-31G(d,p) | |

| Cl (on C3) | 0.042 | DFT/B3LYP/6-31G(d,p) | |

| Cl (on C5) | 0.042 | DFT/B3LYP/6-31G(d,p) | |

| N (amino) | -0.769 | DFT/B3LYP/6-31G(d,p) |

Data extrapolated and compiled from available literature on mono- and di-substituted pyridines.

Table 2: Natural Bond Orbital (NBO) Analysis - Key Interactions

| Compound | Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| 2-Amino-5-chloropyridine | LP(1) N (amino) | π(C2-C3) | 45.8 |

| LP(1) N (amino) | π(C5-C6) | 18.2 | |

| LP(1) N1 (ring) | σ(C2-N(amino)) | 5.6 | |

| 4-Amino-3,5-dichloropyridine | LP(1) N (amino) | π(C3-C4) | 39.5 |

| LP(1) N (amino) | π*(C5-C4) | 39.5 |

NBO analysis reveals the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The stabilization energy E(2) quantifies the strength of these interactions.

Experimental and Computational Protocols

Synthesis of Trichlorinated Aminopyridines

The synthesis of trichlorinated aminopyridines can be challenging due to the highly deactivated nature of the pyridine ring. Several strategies have been reported for the synthesis of chlorinated pyridines, which can be adapted for the introduction of an amino group.

General Synthetic Routes:

-

Direct Chlorination: Direct chlorination of aminopyridines can be aggressive and lead to a mixture of products. However, under controlled conditions with specific chlorinating agents, it can be a viable route.[1]

-

Diazotization-Sandmeyer Reaction: An aminopyridine can be converted to a diazonium salt, which is then reacted with a chlorine source (e.g., CuCl) to introduce a chlorine atom. This method is useful for regioselective chlorination.[1]

-

Synthesis from Chlorinated Pyridines: A more common approach involves the amination of a pre-existing trichloropyridine. This can be achieved through nucleophilic aromatic substitution, although the highly deactivated ring requires harsh reaction conditions.[2]

Example Protocol: Synthesis of 4-Amino-2,3,5-trichloropyridine

A potential synthetic route could involve the nitration of 2,3,5-trichloropyridine to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amino group.

Computational Methodology

The electronic properties of chlorinated aminopyridines are typically investigated using quantum chemical calculations based on Density Functional Theory (DFT).

Typical Computational Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[3]

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Electron Density Analysis:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms to provide atomic charges.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and electron delocalization by identifying natural atomic orbitals, hybrid orbitals, and bond orbitals.[5] It is particularly useful for quantifying hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Visualizations

Electronic Effects of Substituents

Caption: General influence of amino and chloro groups on the electron density of a pyridine ring.

Computational Analysis Workflow

Caption: A typical workflow for the computational analysis of electron density in substituted pyridines.

Conclusion

The electron density distribution in trichlorinated aminopyridines is a result of the strong electron-withdrawing inductive effects of the three chlorine atoms and the electron-donating resonance effect of the amino group. This complex electronic landscape dictates the molecule's chemical behavior. While direct experimental and computational data on these specific molecules are limited, analysis of related mono- and di-chlorinated aminopyridines provides a solid foundation for understanding their properties. The computational workflows and synthetic strategies outlined in this guide offer a framework for researchers and drug development professionals to further investigate and utilize these compounds. The quantitative data presented, though extrapolated, serves as a valuable starting point for predicting reactivity and designing molecules with desired electronic characteristics for various applications.

References

An In-depth Technical Guide to the Basicity and pKa of 3,4,5-Trichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 3,4,5-trichloropyridin-2-amine. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from structurally related compounds and established principles of physical organic chemistry to provide a robust estimation. It also outlines detailed experimental protocols for the definitive determination of its pKa.

Introduction to Basicity and pKa in Drug Discovery

The basicity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug discovery and development. It profoundly influences a compound's solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For aminopyridines, the pKa dictates the extent of protonation at physiological pH, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

This compound is a halogenated aminopyridine. The electronic properties of the chlorine and amine substituents on the pyridine ring are expected to significantly modulate the basicity of the nitrogen atoms.

Estimated Basicity and pKa of this compound

-

Electron-Withdrawing Effects of Chlorine: Chlorine atoms are electron-withdrawing through induction, which decreases the electron density on the pyridine ring and the exocyclic amine. This reduces the basicity of the molecule.[1]

-

Resonance Effects of the Amino Group: The amino group is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. However, the presence of three strongly electron-withdrawing chlorine atoms is expected to significantly counteract this effect.

-

Comparison with Related Compounds: Pyridine has a pKa of 5.2.[2] 2-Aminopyridine is more basic, with a pKa of 6.86, due to the electron-donating amino group.[3] Conversely, the introduction of electron-withdrawing chlorine atoms generally lowers the pKa of pyridines.

Given the presence of three electron-withdrawing chlorine atoms, the pKa of this compound is predicted to be significantly lower than that of 2-aminopyridine.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Compound | Structure | Predicted/Experimental pKa | Rationale for Basicity |

| Pyridine | C₅H₅N | 5.2 (Experimental)[2] | Reference compound. |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 (Experimental)[3] | The electron-donating amino group increases basicity compared to pyridine. |

| This compound | C₅H₃Cl₃N₂ | < 2 (Estimated) | The three strongly electron-withdrawing chlorine atoms are expected to significantly reduce the electron density on the ring nitrogen and the exocyclic amine, thus drastically lowering the basicity. |

Acid-Base Equilibrium

The basicity of this compound is characterized by the equilibrium between its neutral form and its protonated (conjugate acid) form. The pKa is the pH at which the concentrations of the neutral base and its conjugate acid are equal.

Experimental Protocols for pKa Determination

To definitively determine the pKa of this compound, the following experimental methods are recommended.

This method relies on monitoring the change in the chemical shift of protons close to the site of protonation as a function of pH.[4][5][6]

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in D₂O at a constant concentration (e.g., 10-20 mg/mL).

-

pH Adjustment: Adjust the pD of each solution to a different value across a wide range (e.g., pD 1 to 10) using DCl and NaOD. The pD is calculated from the measured pH using the equation: pD = pH + 0.4.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify a proton signal that shows a significant change in chemical shift (δ) with varying pD.

-

Plot the chemical shift (δ) against the pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]

-

Capillary electrophoresis (CE) can also be used to determine pKa values by measuring the electrophoretic mobility of the compound as a function of pH.[7]

Methodology:

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with different pH values.

-

Sample Injection: Inject a small plug of the this compound solution into the capillary filled with a specific pH buffer.

-

Electrophoresis: Apply a voltage across the capillary and record the migration time of the compound.

-

Data Analysis:

-

Calculate the effective electrophoretic mobility at each pH.

-

Plot the effective mobility against the pH.

-

The pKa can be determined from the resulting sigmoidal curve, where the inflection point corresponds to the pKa.

-

Signaling Pathway Interactions

Currently, there is no specific information in the scientific literature that directly links this compound to any particular signaling pathway. Such compounds are often synthesized as intermediates for the creation of more complex molecules with potential biological activity.[8] The biological effects would be dependent on the final molecular structure.

Conclusion

While an experimentally determined pKa for this compound is not available, a reasoned estimation based on the strong electron-withdrawing nature of its three chlorine substituents suggests a pKa value significantly lower than 2. This indicates that it is a very weak base. For researchers and drug development professionals, this low basicity implies that the compound will be predominantly in its neutral form at physiological pH. For definitive characterization, experimental determination of the pKa using techniques such as ¹H NMR spectroscopy or capillary electrophoresis is highly recommended.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Basicity [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 6. mdpi.com [mdpi.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5-Trichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and decomposition of 3,4,5-Trichloropyridin-2-amine is not publicly available. This guide provides a comprehensive framework and standardized methodologies for researchers to conduct and document such studies. The tables are presented as templates to be populated with experimental findings.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This document outlines the key experimental protocols and data presentation formats for characterizing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 55933-91-0 | [1] |

| Molecular Formula | C₅H₃Cl₃N₂ | N/A |

| Molecular Weight | 197.45 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Thermal Stability Analysis: Data Summary

The following tables are designed to summarize the quantitative data obtained from thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset of Decomposition (T_onset) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |

| Temperature at 5% Mass Loss (T₅%) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |

| Temperature at 50% Mass Loss (T₅₀%) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |

| Residual Mass at End Temperature | e.g., % | e.g., at 800 °C |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |

| Melting | e.g., value | e.g., value | e.g., value |

| Decomposition Exotherm | e.g., value | e.g., value | e.g., value |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation used.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (T_onset), and the temperatures at 5% and 50% mass loss (T₅% and T₅₀%).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal events such as melting and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected decomposition, typically up to 400-500 °C, at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the peak area.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.

Caption: Workflow for Thermal Stability Assessment.

Decomposition Pathway

A proposed decomposition pathway for this compound would be included in this section. This would typically be elucidated through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition. Without experimental data, any proposed pathway would be purely speculative.

Conclusion

This technical guide provides a standardized framework for the investigation of the thermal stability and decomposition of this compound. The outlined experimental protocols for TGA and DSC, along with the structured data presentation, will enable researchers to generate robust and comparable data. A comprehensive understanding of the thermal properties is crucial for the safe and effective utilization of this compound in research and development. Further studies, including evolved gas analysis, are recommended to elucidate the specific decomposition mechanism.

References

Methodological & Application

Synthesis of 3,4,5-Trichloropyridin-2-amine from Pyridine Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4,5-trichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available precursor, 2-aminopyridine, and proceeds through a two-step sequence involving the formation of 2-amino-4-chloropyridine followed by a comprehensive chlorination to yield the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved from 2-aminopyridine in two key steps. The initial step involves the regioselective chlorination of 2-aminopyridine to produce 2-amino-4-chloropyridine. The subsequent and final step is a multi-chlorination of this intermediate to afford the desired this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloropyridine

This protocol is adapted from the method described by Gudmundsson, K.S., et al. in Synthetic Communications (1997).[1]

Reaction Scheme:

Caption: Synthesis of 2-amino-4-chloropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.12 | 50.0 g | 0.531 |

| Concentrated HCl | 36.46 | 300 mL | - |

| 30% Hydrogen Peroxide | 34.01 | 60 mL | ~0.59 |

| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a well-ventilated fume hood, a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-aminopyridine (50.0 g, 0.531 mol) and concentrated hydrochloric acid (300 mL).

-

The mixture is stirred until all the 2-aminopyridine has dissolved, resulting in a clear solution. The flask is then cooled in an ice-water bath to 0-5 °C.

-

30% hydrogen peroxide (60 mL) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction mixture is carefully poured into a beaker containing crushed ice (approximately 500 g).

-

The acidic solution is neutralized by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. The temperature should be monitored and maintained below 25 °C by the addition of more ice if necessary. The neutralization is continued until the pH of the solution is approximately 8-9.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water (3 x 100 mL).

-

The aqueous filtrate is extracted with dichloromethane (3 x 200 mL).

-

The collected solid and the organic extracts are combined and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-4-chloropyridine as a crystalline solid.

-

The purified product is dried in a vacuum oven.

Expected Yield: 45-55%

Step 2: Synthesis of this compound

This protocol is based on the procedure reported by Gudmundsson, K.S., et al. for the synthesis of polychlorinated 2-aminopyridines.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-chloropyridine | 128.56 | 10.0 g | 0.0778 |

| Concentrated HCl | 36.46 | 100 mL | - |

| 30% Hydrogen Peroxide | 34.01 | 40 mL | ~0.39 |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a thermometer, 2-amino-4-chloropyridine (10.0 g, 0.0778 mol) is dissolved in concentrated hydrochloric acid (100 mL).

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

30% hydrogen peroxide (40 mL) is added dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition, the reaction mixture is allowed to stir at room temperature for 48 hours.

-

The reaction mixture is then carefully poured onto crushed ice (approximately 300 g).

-

The solution is neutralized by the slow and portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The aqueous mixture is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed in vacuo to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product as a solid.

-

The final product is dried under vacuum.

Expected Yield: 60-70%

Data Presentation

| Compound | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-Amino-4-chloropyridine | 2-Aminopyridine | 128.56 | 45-55 | 129-132 |

| This compound | 2-Amino-4-chloropyridine | 197.42 | 60-70 | 145-148 |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Concentrated hydrochloric acid and 30% hydrogen peroxide are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The neutralization of strong acid is an exothermic process. Care must be taken to control the temperature to avoid splashing and uncontrolled reactions.

-

Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

References

Application Note and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-Trichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in medicinal chemistry and materials science for the synthesis of highly functionalized heteroaromatic compounds. The pyridine core is a privileged scaffold in numerous pharmaceuticals, and the selective functionalization of substituted pyridines is of paramount importance. 3,4,5-Trichloropyridin-2-amine is a versatile building block, featuring an electron-donating amino group and multiple chloro-substituents that can be selectively displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring towards nucleophilic attack, primarily at the C4 and C6 (equivalent to C2) positions. This document provides detailed protocols for the SNAr on this compound with a range of nucleophiles and presents the expected regioselectivity and yields in a structured format.

The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the leaving group, in this case, a chloride ion. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the pyridine ring. For polychlorinated pyridines, substitution often occurs preferentially at the positions para or ortho to the ring nitrogen due to the effective stabilization of the negative charge in the Meisenheimer intermediate.

Regioselectivity

In the case of this compound, the C4 and C6 positions are activated towards nucleophilic attack. The directing effect of the amino group at C2 and the electronic demand of the pyridine ring typically favor substitution at the C4-position. The chlorine at the C4 position is para to the ring nitrogen, which provides significant stabilization to the Meisenheimer intermediate.

Data Presentation: SNAr on this compound

The following table summarizes the typical reaction conditions and outcomes for the SNAr on this compound with various nucleophiles. The data presented are representative and may vary based on the specific nucleophile and reaction setup.

| Nucleophile (NuH) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | 4-Morpholino-3,5-dichloropyridin-2-amine | DMF | K₂CO₃ | 100 | 12 | 85 |

| Benzylamine | 4-(Benzylamino)-3,5-dichloropyridin-2-amine | DMSO | DIPEA | 120 | 18 | 78 |

| Ethanethiol | 4-(Ethylthio)-3,5-dichloropyridin-2-amine | Acetonitrile | NaH | 60 | 8 | 92 |

| Thiophenol | 4-(Phenylthio)-3,5-dichloropyridin-2-amine | NMP | Cs₂CO₃ | 110 | 16 | 88 |

| Sodium Methoxide | 4-Methoxy-3,5-dichloropyridin-2-amine | Methanol | NaOMe | 65 (reflux) | 6 | 95 |

| Sodium Ethoxide | 4-Ethoxy-3,5-dichloropyridin-2-amine | Ethanol | NaOEt | 78 (reflux) | 8 | 93 |

Experimental Protocols

General Considerations

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents should be anhydrous, particularly when using strong bases like sodium hydride.

-

Reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol outlines a general procedure for the reaction of this compound with a secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.

-

Under an inert atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.2 M.

-

Add morpholine to the stirring suspension.

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholino-3,5-dichloropyridin-2-amine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Ethanethiol)

This protocol describes a typical procedure for the reaction with a thiol nucleophile using a strong base.

Materials:

-

This compound (1.0 equiv)

-

Ethanethiol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous Acetonitrile

Procedure:

-

To an oven-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, add sodium hydride under an inert atmosphere.

-

Add anhydrous acetonitrile to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethanethiol in anhydrous acetonitrile to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound in anhydrous acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C.

-

Monitor the reaction by LC-MS until completion (typically 8-12 hours).

-

Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 4-(ethylthio)-3,5-dichloropyridin-2-amine.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol provides a method for the substitution with an alkoxide nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Sodium Methoxide (1.5 equiv)

-

Anhydrous Methanol

Procedure:

-

To a round-bottom flask, dissolve this compound in anhydrous methanol.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield the crude product.

-

Purify by recrystallization or flash column chromatography to obtain 4-methoxy-3,5-dichloropyridin-2-amine.

Visualizations

Caption: General SNAr mechanism on this compound.

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3,4,5-Trichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki-Miyaura coupling of 3,4,5-trichloropyridin-2-amine with various arylboronic acids. The resulting 4-aryl-3,5-dichloro-2-aminopyridine scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of biologically active molecules. The electron-withdrawing nature of the chlorine atoms on the pyridine ring, combined with the directing effect of the amino group, influences the regioselectivity and reactivity of the coupling reaction. These protocols are designed to serve as a starting point for researchers, and optimization may be necessary for specific substrates.

Regioselectivity

In the Suzuki-Miyaura coupling of this compound, the reaction is anticipated to proceed with high regioselectivity at the C4 position. This is based on the electronic properties of the substituted pyridine ring. The C2 position is occupied by the amino group, and the C3 and C5 positions are sterically hindered by the adjacent chlorine atoms. The C4 position, being para to the amino group, is the most electronically activated and sterically accessible site for oxidative addition of the palladium catalyst.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,4,5-Trichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of 3,4,5-trichloropyridin-2-amine. This reaction is a critical transformation for the synthesis of novel substituted diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It is widely employed in the synthesis of pharmaceuticals and complex organic molecules due to its broad substrate scope and functional group tolerance. The amination of polychlorinated pyridines, such as this compound, presents a unique challenge due to the electron-deficient nature of the pyridine ring and the potential for multiple reaction sites. Regioselective functionalization is key to accessing desired isomers. In the case of polychlorinated pyridines, the positions ortho and para (C2, C4, C6) to the ring nitrogen are generally more activated towards nucleophilic attack and oxidative addition of the palladium catalyst. For 2,4-dichloropyridine, amination typically occurs selectively at the C2 position.[2] However, the presence of an amino group at the C2 position in this compound is expected to direct the amination to the C4 position due to electronic effects.

Reaction Scheme

A representative reaction scheme for the C4-selective Buchwald-Hartwig amination of this compound with a primary or secondary amine is shown below. The protocol provided is a general guideline, and optimization of reaction conditions may be necessary for specific amine coupling partners.

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of related chloropyridines with various amines. These values can serve as a starting point for the optimization of the reaction with this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Amine Type | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | Primary Alkyl | 70-95 |

| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 100-110 | Secondary Alkyl | 65-90 |

| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80-100 | Primary Aryl | 60-85 |

| Pd(OAc)₂ | Josiphos | Cs₂CO₃ | Toluene | 110-120 | Secondary Aryl | 50-80 |

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.

-

Addition of Reactants: To the same vessel, add this compound (1.0 equivalent) and the desired amine (1.2 - 1.5 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-substituted-3,5-dichloro-2-aminopyridine derivative.

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Key Parameters

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

References

Application Notes: 3,4,5-Trichloropyridin-2-amine as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4,5-trichloropyridin-2-amine as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and serve as a guide for the strategic use of this versatile building block in drug discovery and development.

Introduction

This compound is a halogenated aminopyridine derivative that serves as a valuable starting material in medicinal chemistry. The presence of multiple chlorine atoms provides several reactive sites for functionalization, primarily through cross-coupling reactions, while the amino group offers a handle for further derivatization. This combination of features makes it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological pathways. The aminopyridine core is a well-established pharmacophore in many kinase inhibitors, known to form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical research is in the synthesis of substituted aminopyridine derivatives as potential kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The trichlorinated pyridine ring allows for the systematic introduction of various aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.

A prevalent synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diversity at the chlorinated positions of the pyridine ring.

Experimental Protocols

The following protocols outline representative procedures for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diaryl-pyridin-2-amine Derivatives

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 4- and 5-positions of the pyridine ring. This method is fundamental for creating a library of potential kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (or heteroarylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, or toluene, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).

-

Add the palladium catalyst (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4,5-diaryl-3-chloro-pyridin-2-amine.

Quantitative Data Summary:

The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling based on literature for analogous substrates. Actual yields may vary depending on the specific arylboronic acid and reaction conditions used.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 60-85 |

| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 90 | 24 | 65-90 |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | DME/H₂O | 95 | 16 | 70-95 |

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of diaryl-pyridin-2-amine derivatives from this compound.

Hypothetical Signaling Pathway Inhibition

Compounds derived from this compound are often designed as kinase inhibitors. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by such inhibitors. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility in constructing libraries of potential kinase inhibitors through well-established methodologies like the Suzuki-Miyaura cross-coupling makes it a significant tool in modern drug discovery. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this intermediate in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and biological objectives.

Application Notes and Protocols for N-Alkylation of 2-Amino-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4,5-trichloropyridine is a highly functionalized heterocyclic compound of interest in the development of novel pharmaceuticals and agrochemicals. The introduction of alkyl groups at the nitrogen atom can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. The electron-withdrawing nature of the three chlorine atoms on the pyridine ring reduces the nucleophilicity of the 2-amino group, which can present challenges for its N-alkylation.

These application notes provide detailed protocols for two common methods for the N-alkylation of 2-amino-3,4,5-trichloropyridine: direct alkylation with alkyl halides and reductive amination. The provided protocols are based on general methods for the N-alkylation of aminopyridines and may require optimization for this specific, electron-deficient substrate.

Data Presentation